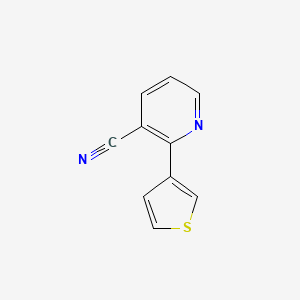

2-(チオフェン-3-イル)ニコチノニトリル

概要

説明

2-(Thiophen-3-yl)nicotinonitrile (TN) is a compound belonging to the class of heterocyclic organic compounds. The compound consists of thiophene and nicotinonitrile moieties and is also known as 3-cyano-2-(3-thienyl) nicotinic acid. It has a molecular formula of C10H6N2S and a molecular weight of 186.23 .

Synthesis Analysis

The synthesis of 2-(Thiophen-3-yl)nicotinonitrile and its derivatives has been reported in several studies. For instance, a study by Ibrahim et al. described the synthesis of new series of nicotinonitrile and furo[2,3-b]pyridine heterocycles bearing a thiophene substituent . Another study reported the synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion, and anticancer activity .Molecular Structure Analysis

The molecular structure of 2-(Thiophen-3-yl)nicotinonitrile consists of thiophene and nicotinonitrile moieties. The compound has a molecular formula of C10H6N2S .Chemical Reactions Analysis

The chemical reactions involving 2-(Thiophen-3-yl)nicotinonitrile have been reported in several studies. For instance, a study reported the synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion, and anticancer activity . Another study reported the synthesis of new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors .科学的研究の応用

抗がん剤

チオフェン誘導体は、生物学的標的に作用する能力があるため、抗がん剤の合成に使用されてきました . 構造類似性から、「2-(チオフェン-3-イル)ニコチノニトリル」は、その抗がん特性について調査される可能性があります。

抗アテローム性動脈硬化剤

他のチオフェン化合物と同様に、「2-(チオフェン-3-イル)ニコチノニトリル」は、抗アテローム性動脈硬化剤の開発に使用される可能性があります .

金属錯体形成剤

チオフェン誘導体は金属錯体形成剤として作用し、これにより、「2-(チオフェン-3-イル)ニコチノニトリル」は、触媒や材料科学における潜在的な用途を持つ金属錯体を形成するための配位化学において有用になる可能性があります .

殺虫剤開発

この化合物は、チオフェン誘導体の生物活性を利用して、殺虫剤の開発に関与する可能性があります .

アポトーシス誘導剤

細胞骨格相互作用

チオフェン誘導体は細胞骨格タンパク質と相互作用するため、「2-(チオフェン-3-イル)ニコチノニトリル」は、細胞構造や運動に関連する研究に使用される可能性があります.

生化学試薬

生化学試薬として、この化合物は、さまざまな化学反応の中間体として、またはより複雑な分子の構成要素として使用される可能性があります.

治療特性

ニコチノニトリルは、重要な生物学的、治療的、および薬学的特性を有しており、「2-(チオフェン-3-イル)ニコチノニトリル」は、創薬に用途を持つ可能性があります .

Safety and Hazards

将来の方向性

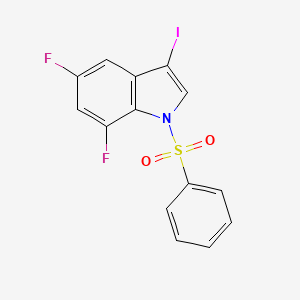

The future directions for the research on 2-(Thiophen-3-yl)nicotinonitrile could involve exploring its potential applications in scientific research and industry. Additionally, the development of new therapeutic possibilities for indole derivatives, which are structurally similar to 2-(Thiophen-3-yl)nicotinonitrile, could also be a potential future direction .

作用機序

Target of Action

Thiophene-based analogs have been found to exhibit a variety of biological effects, suggesting that they interact with multiple targets .

Mode of Action

The exact mode of action of 2-(Thiophen-3-yl)nicotinonitrile is currently unknown. Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that 2-(Thiophen-3-yl)nicotinonitrile may influence multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with thiophene derivatives , it is likely that 2-(Thiophen-3-yl)nicotinonitrile has significant molecular and cellular effects.

特性

IUPAC Name |

2-thiophen-3-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWILXKHBTORMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594772 | |

| Record name | 2-(Thiophen-3-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870065-06-8 | |

| Record name | 2-(Thiophen-3-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

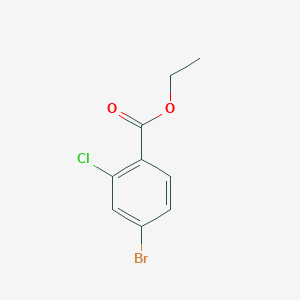

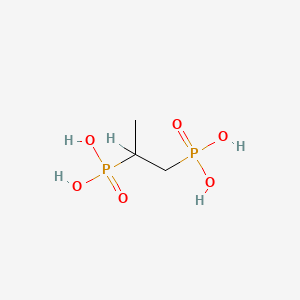

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1358189.png)